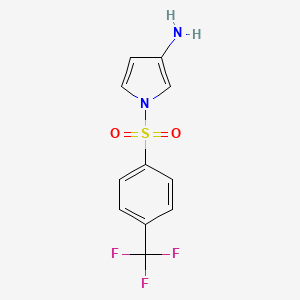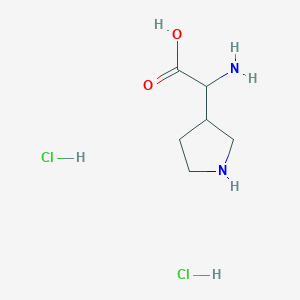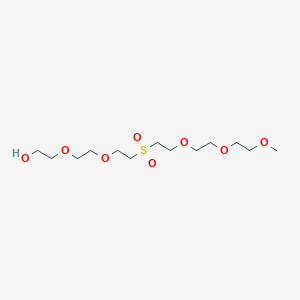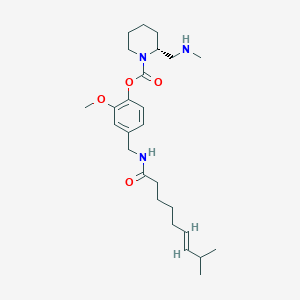
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Übersicht
Beschreibung
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential to target multiple signaling pathways involved in cancer progression. TPCA-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of immune and inflammatory responses, as well as cell survival and proliferation.
Wirkmechanismus
TPCA-1 inhibits the NF-κB pathway by targeting the kinase activity of the inhibitor of κB (IκB) kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB proteins. This leads to the inhibition of NF-κB activation and subsequent downstream signaling pathways involved in cancer progression.
Biochemical and Physiological Effects:
TPCA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. TPCA-1 also has anti-inflammatory effects, and has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of TPCA-1 is its high potency and specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway in cancer cells. However, TPCA-1 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, TPCA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on TPCA-1. One area of interest is the development of more soluble analogs of TPCA-1 that can be used in a wider range of experimental settings. Another area of interest is the investigation of TPCA-1 in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of TPCA-1 in human clinical trials.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential as an anti-cancer agent. Several studies have shown that TPCA-1 inhibits the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. TPCA-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylpyrrol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c12-11(13,14)8-1-3-10(4-2-8)19(17,18)16-6-5-9(15)7-16/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLYAOGKRDMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)




![N-[6-(1-hydroxy-1-methyl-ethyl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3324631.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)

![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3324654.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B3324657.png)
![1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B3324662.png)
![6,15-Dibromo-13-chloro-2-piperidin-4-yl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B3324664.png)
